Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-
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Overview
Description
2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine and an aromatic aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-methylaniline. The reaction is usually carried out in an ethanol solution under reflux conditions. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets through its imine and phenolic groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with cellular components, leading to potential antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol: Similar structure with a different position of the methyl group.
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Similar Schiff base compound with a hydroxyl group instead of a nitro group.
Uniqueness
The specific arrangement of these functional groups allows for unique interactions in chemical and biological systems .
Properties
CAS No. |
119740-58-8 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(2-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-2-3-5-13(10)15-9-11-8-12(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
InChI Key |
MNWNYDLYBIKUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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